(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine
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Overview
Description
(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group and a difluoroethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine typically involves the condensation of 4-(2,2-difluoroethoxy)benzaldehyde with a suitable hydroxylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme mechanisms involving hydroxylamine derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine involves its interaction with molecular targets through its hydroxylamine and difluoroethoxy groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their function or activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine: shares similarities with other hydroxylamine derivatives and difluoroethoxy-substituted compounds.
Hydroxylamine derivatives: Compounds like N-hydroxyphthalimide and N-hydroxybenzotriazole.
Difluoroethoxy-substituted compounds: Compounds like 4-(2,2-difluoroethoxy)benzaldehyde and 4-(2,2-difluoroethoxy)aniline.
Uniqueness
The uniqueness of this compound lies in its combination of the hydroxylamine and difluoroethoxy groups, which confer distinct chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C11H13F2NO2 |
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Molecular Weight |
229.22 g/mol |
IUPAC Name |
(NZ)-N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine |
InChI |
InChI=1S/C11H13F2NO2/c1-2-10(14-15)8-3-5-9(6-4-8)16-7-11(12)13/h3-6,11,15H,2,7H2,1H3/b14-10- |
InChI Key |
XQAUFEIVDNSZBS-UVTDQMKNSA-N |
Isomeric SMILES |
CC/C(=N/O)/C1=CC=C(C=C1)OCC(F)F |
Canonical SMILES |
CCC(=NO)C1=CC=C(C=C1)OCC(F)F |
Origin of Product |
United States |
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